2-Pentylpropane-1,3-diol

Beschreibung

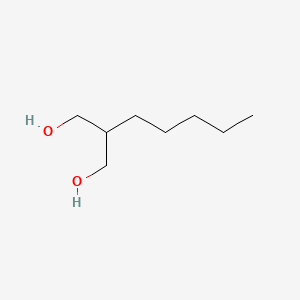

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pentylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUFGNCUXTFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948353 | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-23-1 | |

| Record name | 2-Pentyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylpropane-1,3-diol (CAS Number: 25462-23-1), a valuable chemical intermediate. This document collates its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and includes relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound, also known as 2-n-pentyl-1,3-propanediol, is a colorless liquid with a mild, sweet odor.[1] It is characterized by a propane-1,3-diol backbone with a pentyl group attached to the second carbon. This structure imparts both hydrophilic (from the diol group) and lipophilic (from the pentyl chain) characteristics, making it soluble in water and useful in a variety of applications.[1]

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 25462-23-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₈O₂ | [1][2][3][5] |

| Molecular Weight | 146.23 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-n-Pentylpropane-1,3-diol, 1,1-Bis(hydroxymethyl)hexane | [1][6] |

| pKa (Predicted) | 14.55 ± 0.10 | [1][6] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless, transparent liquid | [1][2] |

| Boiling Point | 255.8 - 256.0 °C at 760 mmHg100 - 106 °C at 0.2 Torr | [6][7][8] |

| Density (Predicted) | 0.937 g/cm³ | [6][9] |

| Vapor Pressure (Predicted) | 0.00242 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.452 | [1] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of diethyl pentylmalonate. This method provides a reliable and scalable route to the target diol.

Logical Workflow for Synthesis

Detailed Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of 2-phenyl-1,3-propanediol by reduction of the corresponding diethyl malonate ester.[10]

Materials:

-

Diethyl pentylmalonate

-

Sodium borohydride (NaBH₄)

-

Absolute Ethanol

-

Sodium dihydrogen phosphate monohydrate (optional, as buffer)

-

10% Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl pentylmalonate in absolute ethanol. If a buffer is desired to control the pH, sodium dihydrogen phosphate monohydrate can be added at this stage.[10] Cool the mixture to between 5°C and 15°C using an ice bath.[10]

-

Reduction: Slowly add solid sodium borohydride to the cooled solution in portions, ensuring the temperature remains controlled.[10] Alternatively, a solution of sodium borohydride in a small amount of 0.2% NaOH solution can be added dropwise.[10]

-

Reaction Monitoring: Stir the mixture for several hours at a low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a 10% HCl solution until the effervescence ceases.[10]

-

Solvent Removal: Remove the ethanol from the reaction mixture by rotary evaporation.[10]

-

Extraction: Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[10] Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, pure liquid.

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance.[8] However, standard laboratory safety precautions should always be observed.

Table 3: Hazard and Precautionary Information

| Aspect | Recommendation | Source(s) |

| Health Hazards | The product is not considered to be hazardous to health at its given concentration. | [8] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [8] |

| Skin Contact | Wash off immediately with plenty of water. | [8] |

| Inhalation | Move to fresh air. | [8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. | [8] |

| Fire Fighting | Use extinguishing measures appropriate for the local circumstances and surrounding environment. | [8] |

| Storage | Store sealed in a dry place at room temperature. | [1][6] |

Applications

This compound is utilized in several industrial and commercial applications:

-

Polymers and Resins: It can be used as a plasticizer and solvent in the production of various polymers.[1]

-

Personal Care Products: Due to its humectant properties, it is incorporated into cosmetics, moisturizers, and lotions to help retain skin moisture.[1]

-

Chemical Intermediate: It serves as a building block for the synthesis of other, more complex molecules in the pharmaceutical and chemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. Electronics materials,CAS#:25462-23-1,2-正戊基-1,3-丙二醇,this compound [en.chemfish.com]

- 3. scbt.com [scbt.com]

- 4. 2-N-PENTYLPROPANE-1,3-DIOL | 25462-23-1 [chemicalbook.com]

- 5. 1pchem.com [1pchem.com]

- 6. 2-N-PENTYLPROPANE-1,3-DIOL | 25462-23-1 [amp.chemicalbook.com]

- 7. 2-n-pentylpropane-1,3-diol, CasNo.25462-23-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Pentylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylpropane-1,3-diol, a member of the alkyl-substituted 1,3-propanediol family, presents a unique combination of hydrophilic and lipophilic characteristics. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for its application in research and development, particularly within the pharmaceutical and chemical industries. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides a visual representation of a general synthetic workflow.

Core Physicochemical Properties

This compound, with the CAS number 25462-23-1 and molecular formula C8H18O2, is a diol characterized by a pentyl group at the second position of the propane-1,3-diol backbone. Its structure imparts both polar and non-polar characteristics, influencing its solubility and interaction with biological systems and other chemicals.

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 146.23 g/mol | Calculated |

| Boiling Point | 255.8 °C at 760 mmHg | [1] |

| Melting Point | Data Not Available | - |

| Density | Data Not Available | - |

| ACD/LogP | 1.43 | Predicted[2] |

| Water Solubility | Soluble | [2] |

| pKa | 14.55 ± 0.10 | Predicted[2] |

| Polar Surface Area | 40.46 Ų | Predicted[1] |

| Index of Refraction | 1.452 | Predicted[2] |

| Molar Refractivity | 42.14 cm³ | Predicted[2] |

| Molar Volume | 155.9 cm³ | Predicted[2] |

| Polarizability | 16.7 x 10⁻²⁴ cm³ | Predicted[2] |

| Surface Tension | 35.7 dyne/cm | Predicted[2] |

| Enthalpy of Vaporization | 57.3 kJ/mol | Predicted[2] |

| Vapor Pressure | 0.00242 mmHg at 25°C | Predicted[2] |

Experimental Protocols

Synthesis of 2-Alkyl-1,3-Propanediols

A general method for the synthesis of 2-alkyl-1,3-propanediols involves the hydroformylation of an α-olefin followed by a crossed aldol condensation with formaldehyde and subsequent reduction.

Materials:

-

α-Olefin (e.g., 1-heptene for this compound)

-

Synthesis gas (CO/H₂)

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

-

Formaldehyde solution

-

Basic catalyst (e.g., NaOH or KOH)

-

Reducing agent (e.g., NaBH₄ or catalytic hydrogenation)

-

Organic solvent (e.g., Toluene)

-

Deionized water

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Hydroformylation: The α-olefin is reacted with synthesis gas in the presence of a rhodium catalyst in a high-pressure reactor to produce the corresponding aldehyde.

-

Crossed Aldol Condensation: The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This reaction introduces the hydroxymethyl group at the α-position.

-

Reduction: The intermediate from the aldol condensation is reduced to the diol. This can be achieved using a chemical reducing agent like sodium borohydride or through catalytic hydrogenation.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-boiling point apparatus.

Materials:

-

This compound sample

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or Thiele tube setup

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Distillation Method):

-

Assemble the distillation apparatus.

-

Place a small volume of the sample and a few boiling chips into the distilling flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

The solubility in various solvents can be determined by the shake-flask method.

Materials:

-

This compound sample

-

Solvents (e.g., water, ethanol, acetone, hexane)

-

Vials with screw caps

-

Shaker or vortex mixer

-

Analytical balance

Procedure:

-

Add a known excess amount of the diol to a vial containing a known volume of the solvent.

-

Seal the vial and shake it at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the diol in the aliquot using a suitable analytical technique (e.g., gas chromatography, mass spectrometry).

Determination of pKa

The pKa of the hydroxyl groups can be estimated using potentiometric titration.

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter and electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Dissolve a known amount of the diol in a suitable solvent (e.g., a water-alcohol mixture).

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point.

Mandatory Visualization

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a 2-alkyl-1,3-propanediol, which is applicable to this compound.

Caption: General workflow for the synthesis and purification of 2-alkyl-1,3-propanediols.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities or associated signaling pathways for this compound. However, related 1,3-propanediol derivatives have been investigated for various applications, including their use as antimicrobial agents and their potential in drug delivery systems. Further research is warranted to explore the biological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further research is required to fully characterize this compound, particularly its melting point, density, and biological activities. The provided general experimental protocols offer a starting point for researchers aiming to work with and further investigate this and related 2-alkyl-1,3-propanediols. The unique structural features of this compound suggest its potential utility in various chemical and pharmaceutical applications, making it a compound of interest for future studies.

References

2-Pentylpropane-1,3-diol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Pentylpropane-1,3-diol. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical characteristics.

Molecular Structure and Formula

This compound, also known by its IUPAC name this compound, is a chemical compound with the CAS number 25462-23-1. It is a colorless to light yellow or light red transparent liquid. The molecular formula for this compound is C₈H₁₈O₂.[1] Its molecular weight is 146.23 g/mol .

The structure of this compound consists of a propane backbone with two hydroxyl (-OH) groups attached to the first and third carbon atoms. A pentyl group (a five-carbon alkyl chain) is substituted at the second carbon atom of the propane chain.

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 25462-23-1 |

| Appearance | Colorless to light yellow or light red transparent liquid[1] |

| Solubility | Soluble in water |

| ACD/LogP | 1.43 |

| Polar Surface Area | 18.46 Ų |

| Index of Refraction | 1.452 |

| Molar Refractivity | 42.14 cm³ |

| Molar Volume | 155.9 cm³ |

| Polarizability | 16.7 x 10⁻²⁴ cm³ |

| Surface Tension | 35.7 dyne/cm |

| Enthalpy of Vaporization | 57.3 kJ/mol |

| Vapor Pressure | 0.00242 mmHg at 25°C |

Experimental Protocols

A general workflow for such a synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities of this compound and its direct applications in drug development. However, related 2-substituted-1,3-propanediol derivatives have been investigated for their potential biological effects. For instance, some 1,3-propanediol derivatives have been explored as bioactive compounds.[2] The structural features of this compound, particularly the presence of a lipophilic pentyl group and hydrophilic diol moiety, suggest it may have interesting properties as a modulator of biological membranes or as a scaffold for the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate the specific biological functions and pharmacological applications of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. For researchers investigating this compound, it would be necessary to acquire this data through experimental analysis.

Note: This technical guide has been compiled from available chemical and scientific databases. The absence of detailed experimental protocols and biological data highlights an area for future research and investigation.

References

An In-depth Technical Guide to the Synthesis of 2-Pentylpropane-1,3-diol from Diethyl Pentylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentylpropane-1,3-diol, a valuable diol intermediate in organic synthesis. The described methodology focuses on the reduction of diethyl pentylmalonate using lithium aluminum hydride (LAH), a robust and widely used reducing agent. This document outlines the complete synthetic pathway, including the preparation of the precursor, detailed experimental protocols, expected outcomes, and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound from diethyl malonate is a two-step process. The first step involves the alkylation of diethyl malonate with a suitable pentyl halide to introduce the pentyl group at the α-position, yielding diethyl pentylmalonate. The second and final step is the reduction of the two ester functionalities of diethyl pentylmalonate to the corresponding primary alcohols, resulting in the formation of this compound. Lithium aluminum hydride is the reagent of choice for this transformation due to its high reactivity towards esters.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl Pentylmalonate

This procedure details the alkylation of diethyl malonate with 1-bromopentane using sodium ethoxide as the base.[2][3]

Materials and Reagents:

-

Diethyl malonate

-

1-Bromopentane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

5% aqueous sodium hydroxide

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature (e.g., 50°C) with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.[2]

-

Alkylation: Add 1-bromopentane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: Wash the organic layer with 5% aqueous sodium hydroxide, followed by water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl pentylmalonate.

-

Final Purification: Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

This protocol describes the reduction of diethyl pentylmalonate to this compound using lithium aluminum hydride (LAH).[1][4]

Materials and Reagents:

-

Diethyl pentylmalonate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

10% aqueous sulfuric acid

-

Saturated aqueous sodium sulfate

-

Anhydrous sodium sulfate

Equipment:

-

Dry three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere, prepare a suspension of LAH in anhydrous THF. Cool the suspension in an ice bath.

-

Addition of Ester: Dissolve diethyl pentylmalonate in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or at reflux for 30-60 minutes.[5] Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LAH. This should be followed by the slow, dropwise addition of water, then a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).

-

Work-up: A granular precipitate of aluminum salts should form. Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

-

Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Quantitative Data

| Parameter | Diethyl Pentylmalonate (Precursor) | This compound (Product) |

| Molecular Formula | C12H22O4 | C8H18O2 |

| Molecular Weight | 230.30 g/mol | 146.23 g/mol |

| Typical Yield | >80% (from diethyl malonate) | High (typically >90% for LAH reductions) |

| Boiling Point | ~245-247 °C (at 760 mmHg) | Estimated ~220-230 °C (at 760 mmHg) |

| Appearance | Colorless liquid | Colorless, viscous liquid |

Reaction Mechanism and Visualization

The reduction of the ester groups in diethyl pentylmalonate by LAH proceeds via nucleophilic acyl substitution. A hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another hydride equivalent to the corresponding alkoxide. Finally, an aqueous workup protonates the alkoxides to yield the diol.

Caption: Mechanism of LAH reduction of one ester group.

Predicted Spectroscopic Data

1H NMR (proton NMR):

-

A broad singlet corresponding to the two hydroxyl (-OH) protons. The chemical shift of this peak will be concentration-dependent.

-

A multiplet for the methine proton (-CH-) at the C2 position.

-

A multiplet for the four methylene protons (-CH2-) of the propanediol backbone.

-

A series of multiplets for the methylene protons (-CH2-) of the pentyl chain.

-

A triplet for the terminal methyl (-CH3) group of the pentyl chain.

13C NMR (carbon NMR):

-

A peak for the C2 carbon atom bonded to the pentyl group and two hydroxymethyl groups.

-

A peak for the two equivalent hydroxymethyl carbons (-CH2OH).

-

Several distinct peaks for the five carbons of the pentyl chain.

IR (Infrared) Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups.

-

Strong C-H stretching absorptions in the region of 2850-3000 cm-1.

-

A C-O stretching absorption band in the region of 1000-1100 cm-1.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory, following all appropriate safety precautions, including the use of personal protective equipment. Special care must be taken when working with sodium metal and lithium aluminum hydride, as they are highly reactive and flammable.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Solved 46) Malonic ester (diethyl malonate) is treated | Chegg.com [chegg.com]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. bloomtechz.com [bloomtechz.com]

Spectral Analysis of 2-N-Pentyl-1,3-Propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-N-pentyl-1,3-propanediol (CAS No: 25462-23-1), a substituted diol of interest in various chemical and pharmaceutical research domains. This document presents available experimental infrared (IR) spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research. Detailed experimental protocols for these analytical techniques are also provided.

Spectroscopic Data

The following sections summarize the key spectral data for 2-N-pentyl-1,3-propanediol.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 2-N-pentyl-1,3-propanediol exhibits characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band is indicative of the hydroxyl groups, while the C-H stretching and bending vibrations confirm the presence of the alkyl backbone. The C-O stretching vibrations are also clearly visible.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (hydroxyl) |

| ~2925, ~2855 | C-H stretch (alkyl) |

| ~1465 | C-H bend (alkyl) |

| ~1040 | C-O stretch (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for 2-N-pentyl-1,3-propanediol, the following data are predicted based on standard chemical shift values and fragmentation patterns. These predictions serve as a guide for researchers in analyzing experimentally obtained spectra.

1.2.1. Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | t | 3H | -CH₃ |

| ~1.30 | m | 6H | -CH₂- (pentyl chain) |

| ~1.55 | m | 2H | -CH₂- (pentyl chain, adjacent to CH) |

| ~2.05 | m | 1H | -CH- (propanediol backbone) |

| ~2.50 (broad s) | s | 2H | -OH |

| ~3.65 | dd | 2H | -CH₂OH (a) |

| ~3.80 | dd | 2H | -CH₂OH (b) |

1.2.2. Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~14.1 | -CH₃ |

| ~22.6 | -CH₂- (pentyl chain) |

| ~28.5 | -CH₂- (pentyl chain) |

| ~31.9 | -CH₂- (pentyl chain) |

| ~32.8 | -CH₂- (pentyl chain, adjacent to CH) |

| ~45.5 | -CH- (propanediol backbone) |

| ~65.0 | -CH₂OH |

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of 2-N-pentyl-1,3-propanediol would likely exhibit a weak or absent molecular ion peak due to the lability of the hydroxyl groups. The fragmentation pattern is expected to be dominated by alpha-cleavage and dehydration.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| [M-18]⁺ | [C₈H₁₆O]⁺ (Loss of H₂O) |

| [M-31]⁺ | [C₇H₁₅O]⁺ (Loss of •CH₂OH) |

| [M-45]⁺ | [C₆H₁₃O]⁺ (Loss of •CH₂CH₂OH) |

| 73 | [CH(CH₂OH)₂]⁺ |

| 57 | [C₄H₉]⁺ (Pentyl fragment) |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid 2-N-pentyl-1,3-propanediol directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-N-pentyl-1,3-propanediol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-N-pentyl-1,3-propanediol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

GC Method Setup:

-

Injector: Set the injector temperature (e.g., 250 °C) and select a suitable injection volume (e.g., 1 µL) and split ratio.

-

Column: Use a capillary column appropriate for the analysis of polar compounds (e.g., a wax or mid-polar phase column).

-

Oven Program: Set an appropriate temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

Carrier Gas: Use a high-purity carrier gas, typically helium, at a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-300).

-

Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

Data Acquisition and Analysis: Inject the sample and acquire the data. Analyze the resulting chromatogram to identify the peak corresponding to 2-N-pentyl-1,3-propanediol and examine its mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.

The Genesis of 2-Substituted Propane-1,3-diols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-substituted propane-1,3-diol scaffold is a cornerstone in modern medicinal chemistry and materials science. This seemingly simple three-carbon backbone, featuring hydroxyl groups at the 1 and 3 positions and a point of diversification at the central carbon, has given rise to a vast array of molecules with profound biological activities and unique material properties. From the potent immunosuppressant Fingolimod to the widely used antimicrobial agent Bronopol, the strategic modification of the C2 position has proven to be a powerful approach for modulating molecular function. This technical guide provides an in-depth exploration of the discovery and history of 2-substituted propane-1,3-diols, detailed experimental protocols for their synthesis, and an overview of their significance, particularly in the realm of drug development.

Historical Perspective: The Dawn of C2 Functionalization

The journey into the synthesis of 2-substituted propane-1,3-diols is intrinsically linked to fundamental reactions in organic chemistry that enable the formation of carbon-carbon and carbon-heteroatom bonds. While the direct synthesis of the parent 1,3-propanediol has its own rich industrial history, the deliberate and controlled substitution at the C2 position emerged from the application of classical organic reactions to specific building blocks.

A pivotal moment in the history of synthesizing these compounds was the discovery of the Henry Reaction by the Belgian chemist Louis Henry in 1895.[1] Also known as the nitroaldol reaction, this versatile carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base, yielding a β-nitro alcohol.[1][2] The significance of this reaction lies in its ability to introduce a nitro group, which can be readily transformed into other functional groups, most notably an amine, providing a direct route to 2-amino-1,3-propanediols. A particularly relevant variation for this class of compounds is the "double Henry reaction," which can occur with formaldehyde, leading to the formation of a 2-nitro-1,3-diol.[2]

Another classical and powerful method for accessing 2-substituted propane-1,3-diols is through the use of diethyl malonate and its derivatives. Diethyl malonate's acidic α-hydrogen allows for its facile alkylation or acylation, introducing a wide variety of substituents at what will become the C2 position of the propanediol. Subsequent reduction of the two ester groups, typically with a strong reducing agent like lithium aluminum hydride, yields the desired 2-substituted propane-1,3-diol. This approach offers broad flexibility in the nature of the C2 substituent.

These foundational reactions paved the way for the exploration of a diverse chemical space around the 2-substituted propane-1,3-diol core, leading to the discovery of molecules with significant biological and commercial importance.

Key Classes of 2-Substituted Propane-1,3-diols and Their Synthesis

The versatility of the 2-substituted propane-1,3-diol scaffold is evident in the wide range of functional groups that can be introduced at the C2 position. Below are key classes with representative synthetic approaches.

2-Nitro and 2-Amino-1,3-Propanediols

The synthesis of 2-nitro-1,3-propanediols is often achieved through the aforementioned Henry reaction. For instance, the reaction of nitromethane with two equivalents of formaldehyde yields 2-nitro-1,3-propanediol. The subsequent reduction of the nitro group is a common strategy to produce 2-amino-1,3-propanediols (also known as serinols), which are crucial chiral building blocks in pharmaceutical synthesis.[3]

A prominent example is the synthesis of Bronopol (2-bromo-2-nitropropane-1,3-diol) , a widely used antimicrobial agent. Early work by Hodge, Dawkins, and Kropp, as well as Zsolnai, hinted at the antifungal activity of germinal bromo nitro alkanes.[4] The synthesis of Bronopol itself involves the reaction of nitromethane with formaldehyde, followed by bromination.

The reduction of the nitro group in compounds like Bronopol can lead to the corresponding amino derivative, 2-amino-2-bromo-1,3-propanediol.[4]

2-Alkyl and 2-Aryl-1,3-Propanediols

The synthesis of 2-alkyl and 2-aryl-1,3-propanediols is commonly achieved via the malonic ester synthesis. This involves the alkylation or arylation of diethyl malonate followed by reduction. For example, the synthesis of the immunosuppressive drug Fingolimod (FTY720) , which is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, utilizes a malonic ester derivative as a key intermediate. The synthesis involves reacting a suitable electrophile with diethyl acetamidomalonate, followed by reduction of the ester groups and deprotection of the amino group.[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of representative 2-substituted propane-1,3-diols.

Synthesis of 2-Amino-2-bromo-propane-1,3-diol from Bronopol[5]

Materials:

-

Bronopol (2-bromo-2-nitropropane-1,3-diol)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (20-40%)

-

Ethanol (ETOH)

-

Diethyl ether

Procedure:

-

In a 50 ml flask equipped with a reflux condenser, a mixture of 1.0 g of Bronopol and 3 g of granulated tin is prepared.

-

To this mixture, 10 ml of concentrated HCl is added in small portions with thorough shaking to ensure mixing.

-

After 10 minutes, the mixture is warmed under reflux at 100°C with vigorous shaking until the Bronopol has dissolved and its odor is no longer apparent. A few ml of ethanol can be added if the dissolution is slow.

-

The reaction mixture is then cooled and cautiously made alkaline with a 20-40% NaOH solution.

-

The liberated amine is isolated by extraction with diethyl ether.

-

The product is purified to obtain a white solid.

Synthesis of Fingolimod Intermediate (2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol)[6]

This synthesis involves multiple steps, with a key step being the alkylation of diethyl acetamidomalonate.

Step 1: Synthesis of 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester

-

A compound of the formula 4-octylphenethyl halide (e.g., bromide or iodide) is reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

Step 2: Reduction to N-(1,1-bis(hydroxymethyl)-3-(4-octylphenyl)propyl)acetamide

-

The resulting ester from Step 1 is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., tetrahydrofuran or ethanol).

Step 3: Hydrolysis to 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol

-

The acetamide from Step 2 is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final amino diol.

Quantitative Data Summary

| Compound Name | Starting Material(s) | Reagent(s) | Yield (%) | Reference |

| 2-Amino-2-bromo-propane-1,3-diol | Bronopol, Tin | HCl, NaOH | - | [4] |

| 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol | 4-octylphenethyl halide, diethyl acetamidomalonate | NaOEt, LiAlH₄, Acid/Base | - | [5] |

Note: Specific yield data is often dependent on the scale and precise reaction conditions and may not be explicitly stated in all literature.

Signaling Pathways and Mechanisms of Action

The biological significance of 2-substituted propane-1,3-diols is exemplified by the distinct mechanisms of action of Fingolimod and Bronopol.

Fingolimod (FTY720) Signaling Pathway

Fingolimod is a structural analog of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator. In vivo, it is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate. This active metabolite binds with high affinity to four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).

The primary therapeutic effect of Fingolimod in multiple sclerosis is attributed to its action on the S1P₁ receptor on lymphocytes. It initially acts as an agonist, but subsequently leads to the internalization and degradation of the S1P₁ receptor, thereby acting as a functional antagonist. This down-regulation of S1P₁ prevents lymphocytes from egressing from lymph nodes, leading to a reduction of circulating lymphocytes and their infiltration into the central nervous system (CNS).

Caption: Fingolimod is phosphorylated and acts on the S1P1 receptor, leading to its internalization and the inhibition of lymphocyte egress from lymph nodes.

Bronopol Antimicrobial Mechanism

Bronopol exerts its antimicrobial effect through a complex mechanism involving the oxidation of essential thiols within bacterial cells. Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups (e.g., in cysteine) to disulfides. This process consumes oxygen and generates reactive oxygen species (ROS), such as superoxide and peroxide, which are bactericidal.

Under anoxic conditions, a slower, direct reaction between Bronopol and thiols occurs, which consumes the Bronopol. This dual mechanism of action, involving both catalytic oxidation and direct reaction with thiols, contributes to its broad-spectrum antibacterial activity.

Caption: Bronopol's antimicrobial action involves the oxidation of bacterial thiols and the generation of reactive oxygen species, leading to cell death.

Conclusion

The 2-substituted propane-1,3-diol framework represents a privileged scaffold in chemical and pharmaceutical research. Its history is rooted in the fundamental principles of organic synthesis, with reactions like the Henry reaction and malonic ester synthesis providing the initial avenues for its exploration. The continued development of synthetic methodologies has expanded the accessible chemical space, leading to the discovery of molecules with profound and diverse biological activities. The examples of Fingolimod and Bronopol highlight the remarkable impact that strategic substitution at the C2 position can have on molecular function. As synthetic methods become more sophisticated and our understanding of biological pathways deepens, the 2-substituted propane-1,3-diol core is poised to remain a fertile ground for the discovery of new therapeutics and advanced materials.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 4. nveo.org [nveo.org]

- 5. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

Lack of Publicly Available Data on the Solubility of 2-Pentylpropane-1,3-diol

An extensive search of scholarly databases, patent literature, and chemical supplier technical sheets has revealed no specific quantitative data on the solubility of 2-Pentylpropane-1,3-diol in various solvents. Furthermore, detailed experimental protocols for determining the solubility of this specific compound are not publicly available.

While information exists for structurally related compounds, such as 1,3-propanediol and 2-phenyl-1,3-propanediol, this data cannot be directly extrapolated to accurately represent the solubility profile of this compound due to the influence of its specific pentyl substituent on its physicochemical properties.

This absence of specific data prevents the creation of a quantitative data table and the detailing of established experimental protocols as requested. However, this guide will provide a theoretical framework for understanding the expected solubility of this compound, a general experimental protocol for its determination, and a conceptual diagram illustrating the factors that influence solubility.

Theoretical Solubility Profile of this compound

The molecular structure of this compound, featuring a five-carbon alkyl chain (pentyl group) and two hydroxyl groups, suggests a molecule with both lipophilic and hydrophilic characteristics. The two hydroxyl groups are capable of forming hydrogen bonds, which will favor solubility in polar solvents. Conversely, the nonpolar pentyl group will contribute to its solubility in nonpolar, lipophilic solvents.

Based on the principle of "like dissolves like," the following general predictions can be made:

-

High Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol, where hydrogen bonding between the diol's hydroxyl groups and the solvent's hydroxyl groups can occur. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate Solubility: Possible in solvents with intermediate polarity, such as acetone and ethyl acetate.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The influence of the polar diol functional group will likely dominate over the nonpolar pentyl chain in these environments.

-

Water Solubility: The presence of the pentyl group will significantly decrease its water solubility compared to smaller diols like 1,3-propanediol, which is miscible with water. It is expected to be sparingly soluble in water.

General Experimental Protocol for Solubility Determination

For researchers aiming to determine the solubility of this compound, the following is a generalized protocol based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the specified temperature.

This protocol would be repeated for each solvent of interest.

Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of a solute.

Navigating the Safety Profile of 2-Pentylpropane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive safety and toxicological data for 2-Pentylpropane-1,3-diol (CAS No. 25462-23-1) is limited in publicly available literature. This guide provides a summary of the available information and supplements it with data from structurally similar compounds, such as 1,3-propanediol and 2-methyl-1,3-propanediol, to offer a comparative safety overview. All data for analogous compounds are clearly identified. Researchers should handle this compound with the appropriate caution for a novel chemical substance and conduct their own risk assessments based on the specific experimental conditions.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the physicochemical characteristics of a substance. While detailed experimental data for this compound is not extensively documented, some properties have been reported by chemical suppliers.

| Property | Value | Source/Notes |

| CAS Number | 25462-23-1 | - |

| Molecular Formula | C₈H₁₈O₂ | - |

| Molecular Weight | 146.23 g/mol | - |

| Appearance | Colorless liquid | Thermo Fisher Scientific Safety Data Sheet |

| Purity | ≥97% | Hunan Chemfish Pharmaceutical Co., Ltd. |

| Refractive Index | 1.450 - 1.454 | Thermo Fisher Scientific |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | The Safety Data Sheet for the similar compound 1,3-propanediol reports a flash point of 152 °C (closed cup). |

| Vapor Pressure | Not available | - |

| Solubility | Soluble in water. | Guidechem |

Toxicological Data

Acute Toxicity (Analog Data)

| Compound | Route | Species | Value (LD50) |

| 1,3-Propanediol | Oral | Rat | 15,000 mg/kg |

| 2-Methyl-1,3-propanediol | Oral | Rat | > 5,000 mg/kg |

| 2-Methyl-1,3-propanediol | Dermal | Rabbit | > 10,000 mg/kg |

Skin and Eye Irritation (Analog Data)

| Compound | Test | Species | Result |

| 1,3-Propanediol | Skin Irritation | Rabbit | Non-irritating |

| 1,3-Propanediol | Eye Irritation | Rabbit | Minimally irritating |

| 2-Methyl-1,3-propanediol | Skin Irritation | Rabbit | Non-irritating |

| 2-Methyl-1,3-propanediol | Eye Irritation | Rabbit | Minimally irritating |

Sensitization (Analog Data)

| Compound | Test | Species | Result |

| 1,3-Propanediol | Skin Sensitization | Guinea Pig | Not a sensitizer |

| 2-Methyl-1,3-propanediol | Skin Sensitization | Guinea Pig | Not a sensitizer |

Ecotoxicological Information

The environmental impact of this compound has not been extensively studied. The available Safety Data Sheet indicates that it contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] Data from similar short-chain diols suggests a low potential for bioaccumulation and aquatic toxicity.

Ecotoxicity (Analog Data)

| Compound | Test | Species | Value |

| 1,3-Propanediol | Acute toxicity to fish (LC50) | Fathead minnow | > 9,720 mg/L (96 h) |

| 1,3-Propanediol | Acute toxicity to daphnia (EC50) | Daphnia magna | > 10,000 mg/L (48 h) |

| 1,3-Propanediol | Toxicity to algae (EC50) | Scenedesmus subspicatus | > 9,780 mg/L (72 h) |

| 2-Methyl-1,3-propanediol | Acute toxicity to fish (LC50) | Fathead minnow | > 1,000 mg/L (96 h) |

| 2-Methyl-1,3-propanediol | Acute toxicity to daphnia (EC50) | Daphnia magna | > 1,000 mg/L (48 h) |

| 2-Methyl-1,3-propanediol | Toxicity to algae (EC50) | Green algae | > 1,000 mg/L (72 h) |

Biodegradation (Analog Data)

Both 1,3-propanediol and 2-methyl-1,3-propanediol are considered to be readily biodegradable.

Handling and Storage

Based on the available information, the following handling and storage procedures are recommended:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure adequate ventilation in the handling area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

First Aid Measures

In case of exposure, follow these first aid procedures as recommended by the Thermo Fisher Scientific Safety Data Sheet[1]:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur. [cite: t7]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not available in the reviewed literature. For researchers designing studies involving this compound, it is recommended to adapt established OECD guidelines for chemical safety testing.

Example of a General Protocol for Assessing Skin Irritation (Adapted from OECD Guideline 404):

-

Test Animals: Use healthy young adult albino rabbits.

-

Preparation of Test Site: Approximately 24 hours before the test, closely clip the fur on the dorsal area of the trunk of each animal.

-

Application of Test Substance: Apply 0.5 mL of the undiluted test substance to a small area (approximately 6 cm²) of the clipped skin and cover with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, remove the patch and wash the treated area. Observe and grade the skin reactions for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safe handling of chemical compounds in a laboratory setting.

Caption: Logical workflow for chemical hazard assessment and control.

References

synonyms and alternative names for 2-Pentylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylpropane-1,3-diol, a substituted diol of interest in various chemical and pharmaceutical research fields. This document consolidates available data on its nomenclature, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for technical experts.

Nomenclature and Synonyms

This compound is systematically known as 2-(pentan-1-yl)propane-1,3-diol. For clarity and comprehensive literature searching, a list of its alternative names and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | 2-(Pentan-1-yl)propane-1,3-diol |

| CAS Number | 25462-23-1 |

| Synonyms | 2-N-PENTYLPROPANE-1,3-DIOL, 2-pentyl-3-propanediol, 2-N-AMYLPROPANE-1,3-DIOL, 2-PENTYL-1,3-PROPANEDIOL, 1,3-Propanediol, 2-pentyl-, 1,1-BIS(HYDROXYMETHYL)HEXANE |

Physicochemical Properties

A summary of the known quantitative properties of this compound is presented in the table below. These properties are crucial for experimental design, formulation development, and toxicological assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | - |

| Molecular Weight | 146.23 g/mol | - |

| Boiling Point | 100-106 °C at 0.2 Torr | [1] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.55 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Synthesis and Experimental Protocols

General Synthesis of 2-Substituted-1,3-Propanediols

A patented method outlines a two-step process for the synthesis of 2-substituted-1,3-propanediols. The general workflow is as follows:

Caption: General synthesis workflow for 2-substituted-1,3-propanediols.

Experimental Protocol Outline:

-

Hydroformylation: An α-olefin with four or more carbons (for this compound, 1-heptene would be the appropriate starting material) is subjected to hydroformylation with hydrogen and carbon monoxide to yield an aldehyde intermediate.

-

Hydroxymethylation and Reduction: The resulting aldehyde is then reacted with formaldehyde in the presence of a basic catalyst. This step involves a crossed aldol reaction, which introduces the hydroxymethyl groups. The intermediate is subsequently reduced to afford the final 2-substituted-1,3-propanediol.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of specific data in the public domain regarding the biological activity, pharmacological properties, and metabolic pathways of this compound. However, the biological activities of other 2-substituted-1,3-propanediol derivatives provide a basis for potential areas of investigation.

Analogous Compounds and Their Activities

Compounds with a similar 2,2-disubstituted-1,3-propanediol scaffold have shown a range of biological effects, suggesting that this compound could be a candidate for biological screening. For instance, 2-methyl-2-propyl-1,3-propanediol is known to have sedative, anticonvulsant, and muscle relaxant properties.[2] It also serves as a precursor and active metabolite for several tranquilizing drugs, including meprobamate and carisoprodol.[2]

Potential Signaling Pathways and Mechanisms of Action

Given the central nervous system effects of related compounds, a hypothetical mechanism of action for this compound could involve modulation of inhibitory or excitatory neurotransmission. A simplified, speculative logical diagram illustrating this is presented below.

Caption: Hypothetical mechanism of action for this compound.

This diagram illustrates a potential interaction with a neurotransmitter receptor, leading to downstream cellular effects. It is important to emphasize that this is a theoretical model and requires experimental validation.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for investigation include:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.

-

Pharmacological Screening: A broad-based screening of its biological activity, focusing on central nervous system targets, as well as other potential therapeutic areas such as antimicrobial or anti-inflammatory applications.

-

Toxicology and Safety Assessment: In-depth evaluation of its acute and chronic toxicity to establish a comprehensive safety profile.

-

Metabolism and Pharmacokinetics: Studies to elucidate its metabolic fate and pharmacokinetic properties in relevant biological systems.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. The existing data, while sparse, suggests a molecule with potential for further scientific exploration, particularly within the realm of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 2-Pentylpropane-1,3-diol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylpropane-1,3-diol is a substituted diol with potential applications as a monomer in the synthesis of various polymers. Its structure, featuring a pentyl group at the second carbon of the propane-1,3-diol backbone, is anticipated to impart unique properties to the resulting polymers. The presence of the alkyl side chain can influence polymer crystallinity, solubility, and thermal properties. While specific literature on the use of this compound in polymer synthesis is not abundant, its structural similarity to other 2-alkyl-substituted 1,3-propanediols, such as 2-methyl-1,3-propanediol, allows for the extrapolation of potential applications and synthesis methodologies. This document provides an overview of these potential applications in polyester and polycarbonate synthesis, along with generalized experimental protocols.

Potential Applications

The incorporation of this compound into polymer chains is expected to introduce a degree of branching that can disrupt chain packing and reduce crystallinity. This can lead to polymers with lower melting points, increased flexibility, and improved solubility in common organic solvents. Potential applications include:

-

Polyesters: As a comonomer in polyester synthesis, this compound can be used to modify the properties of materials like poly(butylene succinate) (PBS) by introducing methyl-branched units, which can lower crystallinity.[1] This can be advantageous in applications requiring flexible films, adhesives, and toughening agents for more brittle polymers.

-

Polycarbonates: In polycarbonate synthesis, the use of 2,2-dialkyl-1,3-propanediols is known.[2] By analogy, this compound could be employed to produce amorphous polycarbonates with good impact resistance and optical clarity. These materials could be suitable for applications in specialty glazing, electronic components, and medical devices.

-

Polyurethanes: Diols are fundamental building blocks for polyurethanes. This compound could be used to synthesize the soft segment of polyurethanes, potentially leading to elastomers with tailored mechanical properties and thermal stability.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polycarbonates using a diol monomer like this compound. These protocols are based on established methods for similar diols and should be optimized for the specific properties desired in the final polymer.

Protocol 1: Synthesis of a Polyester via Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., glutaric acid) using a two-step melt polycondensation method.

Materials:

-

This compound

-

Glutaric Acid (GA)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

-

Nitrogen (N₂) gas

-

Chloroform

-

Methanol

Procedure:

-

Esterification:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (in slight excess) and glutaric acid.

-

Add the Sn(Oct)₂ catalyst (e.g., 0.1 mmol).

-

Heat the mixture to 180°C under a gentle stream of nitrogen gas to facilitate the removal of water produced during the reaction.

-

Continue the reaction for approximately 90 minutes.[1]

-

-

Polycondensation:

-

Gradually reduce the pressure to below 1.0 mmHg while maintaining the temperature at 180°C. This step is crucial for removing the excess diol and driving the polymerization to achieve a high molecular weight.

-

Continue the reaction under vacuum for approximately 120 minutes.[1]

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting viscous polymer in chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature for 2-3 days.[1]

-

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Monomer Molar Ratio (Diol:Diacid) | Slight excess of diol | [1] |

| Catalyst Concentration (Sn(Oct)₂) | ~0.1 mmol | [1] |

| Esterification Temperature | 180°C | [1] |

| Esterification Time | 90 min | [1] |

| Polycondensation Temperature | 180°C | [1] |

| Polycondensation Pressure | < 1.0 mmHg | [1] |

| Polycondensation Time | 120 min | [1] |

Protocol 2: Synthesis of a Polycarbonate via Transesterification

This protocol outlines the synthesis of a polycarbonate from this compound and a diaryl carbonate (e.g., diphenyl carbonate) via a melt transesterification process. Diaryl carbonates are often used due to their higher reactivity compared to dialkyl carbonates, especially with sterically hindered diols.[2][3]

Materials:

-

This compound

-

Diphenyl Carbonate (DPC)

-

Zinc(II) acetylacetonate (Zn(Acac)₂) catalyst

-

Nitrogen (N₂) gas

Procedure:

-

Monomer Charging and Inerting:

-

Charge the this compound, diphenyl carbonate, and Zn(Acac)₂ catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation setup.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

-

First Stage: Transesterification:

-

Heat the mixture to a temperature in the range of 150-180°C under a nitrogen atmosphere.

-

Phenol, a byproduct of the reaction, will begin to distill off.

-

Continue this stage until the distillation of phenol slows down significantly.

-

-

Second Stage: Polycondensation:

-

Gradually increase the temperature to 200-230°C.

-

Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of the remaining phenol and drive the polymerization forward.

-

The viscosity of the reaction mixture will increase as the polymer chain grows.

-

Continue the reaction under high vacuum until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.

-

-

Product Recovery:

-

Cool the reactor under a nitrogen atmosphere.

-

The resulting polycarbonate can be extruded or dissolved in a suitable solvent for further processing.

-

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Monomer | Diphenyl Carbonate | [3] |

| Catalyst | Zinc(II) acetylacetonate | [4] |

| Stage 1 Temperature | 150-180°C | General Knowledge |

| Stage 2 Temperature | 200-230°C | General Knowledge |

| Final Pressure | < 1 mmHg | General Knowledge |

Visualizations

Caption: Workflow for polyester synthesis.

Caption: Polycarbonate synthesis pathway.

References

Application Notes and Protocols for the Evaluation of 2-Pentylpropane-1,3-diol as a Novel Plasticizer in Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of 2-Pentylpropane-1,3-diol as a potential bio-based and phthalate-free plasticizer for various resin systems. Due to the novelty of this compound in polymer applications, this document outlines detailed experimental protocols to characterize its performance, including its effects on thermal and mechanical properties, as well as its migration resistance. The provided data is illustrative, representing expected outcomes based on the principles of polymer science and the known effects of similar branched-chain diols.

Introduction

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. Traditional plasticizers, such as phthalates, have raised environmental and health concerns, driving the search for safer, more sustainable alternatives. This compound, a branched-chain diol, presents a promising scaffold for a novel plasticizer. Its aliphatic structure with a five-carbon side chain is anticipated to effectively disrupt polymer chain packing, thereby increasing free volume and flexibility. The two primary hydroxyl groups also offer potential for chemical integration into certain polymer networks, suggesting it could act as a reactive plasticizer with low migration.

This document provides the necessary protocols to validate the efficacy of this compound as a plasticizer in a model resin system, such as Polyvinyl Chloride (PVC), and can be adapted for other resins like polyesters and polyurethanes.

Mechanism of Action: Plasticization

The primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer. This compound is hypothesized to achieve this through the "lubricity theory" and "free volume theory." The molecules of the diol position themselves between the polymer chains, breaking down the intermolecular forces (polymer-polymer interactions) and replacing them with weaker polymer-plasticizer interactions. The bulky pentyl group is expected to create significant steric hindrance, pushing the polymer chains further apart and increasing the free volume within the matrix. This increased spacing allows for greater segmental mobility of the polymer chains at lower temperatures, resulting in a more flexible material.

Experimental Protocols

Materials and Equipment

-

Resin: PVC resin (K-value 67-70)

-

Plasticizer: this compound (synthesis as per relevant literature, e.g., based on the methods for 2-substituted-1,3-propanediols)

-

Thermal Stabilizer: Tin-based stabilizer (e.g., dibutyltin dilaurate)

-

Solvent: Tetrahydrofuran (THF)

-

Equipment:

-

Two-roll mill or internal mixer

-

Hydraulic press with heating and cooling capabilities

-

Universal Testing Machine (UTM)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Shore Durometer (Type A or D)

-

Analytical balance

-

Protocol 1: Sample Preparation by Solvent Casting

This protocol is suitable for initial screening and small-scale sample preparation.

-

Formulation: Prepare formulations with varying concentrations of this compound. A typical starting point would be 0, 10, 20, 30, and 40 parts per hundred parts of resin (phr).

-

Dissolution: In a fume hood, dissolve 10g of PVC resin and the corresponding amount of plasticizer and thermal stabilizer (e.g., 2 phr) in 100 mL of THF.

-

Mixing: Stir the mixture at room temperature until a homogeneous, transparent solution is obtained.

-

Casting: Pour the solution into a flat, level glass petri dish.

-

Drying: Cover the dish with a perforated lid to allow for slow solvent evaporation. Dry at room temperature for 24 hours, followed by drying in a vacuum oven at 60°C for another 24 hours to remove residual solvent.

-

Film Conditioning: Store the resulting films in a desiccator for at least 48 hours before testing.

Protocol 2: Sample Preparation by Melt Compounding

This method simulates industrial processing and is preferred for mechanical testing.

-

Premixing: Dry blend the PVC resin, this compound, and thermal stabilizer in a high-speed mixer for 5 minutes.

-

Melt Blending: Process the premix on a two-roll mill at a temperature of 160-170°C. Continuously cut and fold the material for 10 minutes to ensure a homogeneous blend.

-

Molding: Press the resulting sheet in a hydraulic press at 170°C for 5 minutes under a pressure of 10 MPa to form sheets of desired thickness (e.g., 1-2 mm).

-

Cooling: Cool the molded sheets to room temperature under pressure.

-

Specimen Preparation: Cut the sheets into standardized shapes for mechanical testing (e.g., dumbbell shapes for tensile tests).

-

Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Characterization Protocols

Protocol 3: Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Seal 5-10 mg of the sample in an aluminum DSC pan.

-

Heat the sample from -50°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample back to -50°C at 10°C/min.

-

Perform a second heating scan from -50°C to 120°C at 10°C/min.

-

Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

-

-

Thermogravimetric Analysis (TGA):

-

Place 10-15 mg of the sample in a TGA pan.

-

Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of decomposition provides an indication of the material's thermal stability.

-

Protocol 4: Mechanical Properties Evaluation

-

Tensile Testing:

-

Use a Universal Testing Machine with a suitable load cell.

-

Conduct the test on at least five dumbbell-shaped specimens for each formulation according to ASTM D638.

-

Set the crosshead speed to 50 mm/min.

-

Measure the tensile strength, elongation at break, and Young's modulus.

-

-

Hardness Testing:

-

Use a Shore A durometer for flexible samples.

-

Stack at least three layers of the plasticized film to achieve a minimum thickness of 6 mm.

-